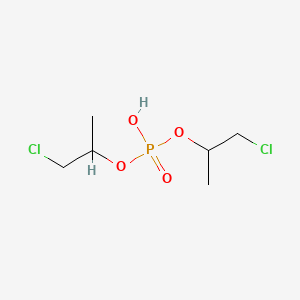

bis(1-Chloropropan-2-yl) hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a chemical compound extensively studied for its structure and properties.

Synthesis Analysis

- The synthesis of related phosphate compounds has been explored in various studies. For example, the creation of carbacylamidophosphates and their characterization using spectroscopy and X-ray diffraction is detailed in a study by Gubina et al. (1999) (Gubina et al., 1999).

Molecular Structure Analysis

- The molecular structure of this compound and related compounds has been analyzed through X-ray diffraction methods. For instance, Ichimaru et al. (2021) determined the crystal structure of a bis compound with orthophosphate (Ichimaru et al., 2021).

Chemical Reactions and Properties

- Studies like that of Minyaev et al. (2017) have looked at how bis compounds form frameworks via intramolecular hydrogen bonds (Minyaev et al., 2017).

- Research by Hayakawa et al. (2006) focused on the differential membrane packing of stereoisomers of bis(monoacylglycero)phosphate, analyzing their phase behavior and structure (Hayakawa et al., 2006).

Physical Properties Analysis

- The study of the physical properties of bis compounds, like BMP, has been conducted by Frederick et al. (2009), who examined the morphology and molecular organization of dioleoyl-BMP using various spectroscopy methods (Frederick et al., 2009).

Chemical Properties Analysis

- Investigations into the chemical properties of related bis compounds include the work of Goryunov et al. (1990), who studied the catalytic phosphorylation of α-polyfluoroalkylbenzyl alcohols by bis(polyfluoroalkyl) chlorophosphates (Goryunov et al., 1990).

Aplicaciones Científicas De Investigación

Adhesive Polymers in Dentistry : A study by Moszner et al. (2006) synthesized a monomer that dissolves well in water and ethanol, showing improved hydrolytic stability compared to methacrylate-based dihydrogen phosphates. It can be homopolymerized to form an insoluble, cross-linked product, which is applicable in dental adhesives due to its non-cytotoxic and strong acidic nature, allowing enamel and dentin etching (Moszner et al., 2006).

Environmental Health and Safety : He et al. (2018) investigated the presence of organophosphate esters, including bis(1-Chloropropan-2-yl) hydrogen phosphate, in children from Australia. The study found detectable levels of various OPEs in urine samples, suggesting significant exposure among children, raising concerns about potential health risks (He et al., 2018).

Inorganic-Organic Hybrid Frameworks : Xiao et al. (2019) discussed the synthesis of inorganic-organic hybrid zinc phosphate frameworks, useful in fluorescence sensors and photocatalytic hydrogen evolution. This application demonstrates the versatility of phosphate frameworks in materials science and renewable energy (Xiao et al., 2019).

Biodegradation of Organophosphate Esters : Zhou et al. (2020) studied the microbial biotransformation of tris(2-chloroethyl) phosphate, a related organophosphate ester, in sediment microcosms. The study provides insights into the environmental degradation pathways of such compounds and their impact on microbial communities (Zhou et al., 2020).

Conducting Polymers and Protonation : Pron et al. (1993) examined the protonation of polyemeraldine base by diesters of phosphoric acid, leading to plastification and solubility in organic solvents. This has significant implications for the production of conductive polymers with enhanced mechanical properties (Pron et al., 1993).

Mecanismo De Acción

Target of Action

Bis(1-Chloropropan-2-yl) hydrogen phosphate, also known as Bis-(1-chloro-2-propyl)phosphate, is a complex compound with a molecular formula of C6H13Cl2O4P The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

This compound is a metabolite of Tris (1-chloro-2-propyl) Phosphate . It’s involved in biochemical pathways related to flame retardancy. The compound is used in polyurethane (PU) rigid and flexible foam, PVC, EVA, phenolics, and epoxy resin

Propiedades

IUPAC Name |

bis(1-chloropropan-2-yl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAZVDXWSKZHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(O)OC(C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274172 |

Source

|

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

789440-10-4 |

Source

|

| Record name | Bis(2-chloro-1-methylethyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789440-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)